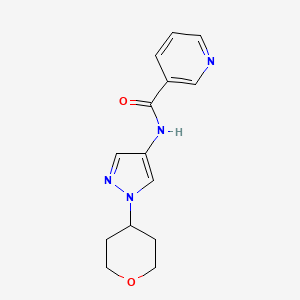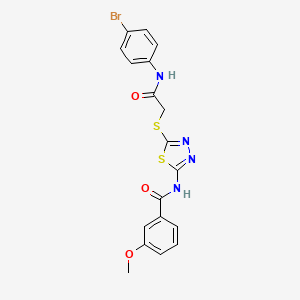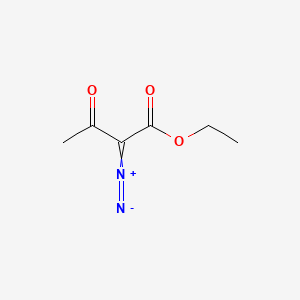
Ácido butanoico, 2-diazo-3-oxo-, éster etílico
Descripción general
Descripción
“Butanoic acid, 2-diazo-3-oxo-, ethyl ester” is a chemical compound with the molecular formula C6H8N2O3 . It’s also known as Ethyl diazoacetoacetate .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 2-diazo-3-oxo-, ethyl ester” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 156.13900, a density of 1.131 g/mL at 25ºC (lit.), and a flash point of 185 °F .Aplicaciones Científicas De Investigación
Síntesis orgánica y reacciones químicas
El ácido butanoico, 2-diazo-3-oxo-, éster etílico sirve como un reactivo versátil en la síntesis orgánica. Su grupo diazo (–N₂) permite transformaciones eficientes, como ciclopropanación, inserción de carbeno y funcionalización de C–H. Los investigadores lo emplean para crear moléculas complejas y explorar nuevas vías de reacción .
Reacciones de ciclopropanación
La funcionalidad diazo en este compuesto forma fácilmente ciclopropanos cuando reacciona con alquenos o alquinos. Estos anillos de tres miembros son intermediarios valiosos en la síntesis de productos naturales y el desarrollo farmacéutico. El 2-diazo-3-oxobutanoato de etilo facilita la construcción de anillos de ciclopropano tensionados .
Fotocatálisis y procesos impulsados por la luz
Los investigadores han aprovechado las propiedades fotoquímicas de este compuesto. Bajo luz UV o visible, genera carbenos, que pueden insertarse en enlaces C–H o participar en otras reacciones fotoquímicas. Estos procesos impulsados por la luz encuentran aplicaciones en la química verde y la ciencia de los materiales .
Química medicinal y descubrimiento de fármacos
La reactividad única del 2-diazo-3-oxobutanoato de etilo lo convierte en un candidato atractivo para el desarrollo de fármacos. Los químicos medicinales exploran su potencial como bloque de construcción para diseñar compuestos bioactivos. Al modificar el grupo diazo, pueden crear análogos con las propiedades farmacológicas deseadas .
Ciencia de los materiales y modificación de superficies
La funcionalización de superficies juega un papel crucial en la ciencia de los materiales. Los investigadores utilizan este compuesto para modificar superficies, como nanopartículas metálicas o películas poliméricas. El grupo diazo permite la unión covalente a varios sustratos, mejorando las propiedades del material o permitiendo interacciones específicas .
Etiquetado de isótopos estables en metabolómica
En los estudios de metabolómica, el etiquetado de isótopos estables ayuda a rastrear las vías metabólicas. El 2-diazo-3-oxobutanoato de etilo, cuando se etiqueta isotópicamente, puede servir como precursor para intermediarios metabólicos específicos. Los investigadores lo utilizan para estudiar el metabolismo celular e identificar vías bioquímicas clave .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-diazo-3-oxobutanoate, also known as Butanoic acid, 2-diazo-3-oxo-, ethyl ester, primarily targets alcohols . The nature of the alcohol substrate determines the direction of the reaction .
Mode of Action
The compound interacts with its targets through a copper(II) trifluoromethanesulfonate catalyzed reaction . This interaction results in the formation of corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is introduced into the alcohol molecule, the reaction direction changes towards the formation of polyoxa macrocycles .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formal insertion of the diazo ester into the carbon-oxygen bond . This leads to the formation of polyoxa macrocycles , which are products of the reaction.
Pharmacokinetics
The compound has a molecular weight of 15613900 and a density of 1131 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Ethyl 2-diazo-3-oxobutanoate’s action primarily involve the transformation of alcohols into corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is present in the alcohol molecule, polyoxa macrocycles are formed .
Action Environment
It’s known that the structure of the alcohol substrate plays a significant role in determining the direction of the reaction .
Propiedades
IUPAC Name |
ethyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(10)5(8-7)4(2)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTPSIXYXYNAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-97-4 | |
| Record name | ETHYL DIAZOACETOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
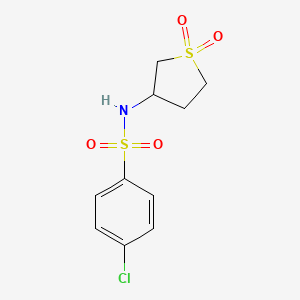

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)
![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)
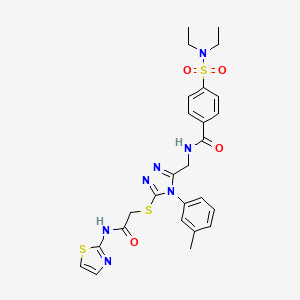

![6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2415439.png)
![1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2415441.png)
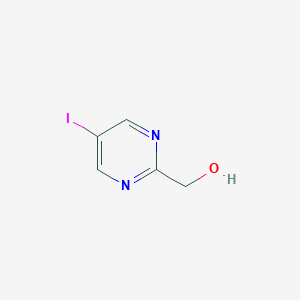
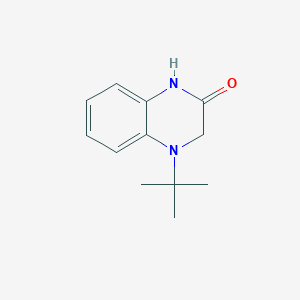
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2415444.png)
